BT-11 is a small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2) [, , , ]. LANCL2 is a membrane receptor implicated in regulating immune responses and metabolic processes, particularly in the differentiation and function of regulatory T cells (Tregs) [, ]. BT-11 exhibits its effects by binding to and activating LANCL2 [, , , ], influencing downstream signaling pathways involved in immune regulation and cellular metabolism [].
BT-11 is primarily investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, particularly Inflammatory Bowel Disease (IBD) [, , , , ].
Preclinical studies in mouse models of IBD have shown promising results [, , , ]. Oral administration of BT-11 effectively reduced disease severity, as measured by the disease activity index and colonic inflammatory lesions [, , ]. BT-11 treatment also suppressed the production of pro-inflammatory cytokines, such as TNF-α and interferon-γ, in the gut [, ]. Importantly, these beneficial effects were abrogated in LANCL2-deficient mice, demonstrating the target specificity of BT-11 [].
Research suggests potential for BT-11 in treating psoriasis []. In a mouse model, topical application of BT-11 ameliorated disease severity, reducing skin thickness, immune cell infiltration, and the production of inflammatory cytokines []. Furthermore, BT-11 treatment modulated the metabolic profile of CD4+ T cells in human peripheral blood mononuclear cells, favoring oxidative pathways and reducing pro-inflammatory cytokine production [].
Preliminary research explored the potential of BT-11 in Alzheimer's disease using a transgenic rat model []. While specific results were not reported in the abstract, the study aimed to investigate the deregulation of the LANCL2 pathway in Alzheimer's disease and evaluate the impact of BT-11 on disease progression and cognitive function [].
Given its immunomodulatory and metabolic effects, BT-11 warrants further investigation in other autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE) []. Additionally, its potential role in modulating cellular metabolism could be explored in metabolic disorders like diabetes.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7